molecular formula C14H10F5NO2S B14874158 Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane

Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane

Cat. No.: B14874158
M. Wt: 351.29 g/mol
InChI Key: GAJOSDMDMFOASM-UHFFFAOYSA-N
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Description

Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane is a complex organosulfur compound characterized by the presence of multiple functional groups, including nitro, phenylethenyl, and pentafluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane typically involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and pentafluoro groups facilitates these reactions. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Pentafluorophenyl Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentafluorophenyl group can participate in various substitution reactions, leading to the formation of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both nitro and pentafluorophenyl groups enhances its reactivity in nucleophilic substitution reactions, making it a valuable compound for synthetic chemistry.

Properties

IUPAC Name

pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO2S/c15-23(16,17,18,19)13-8-9-14(20(21)22)12(10-13)7-6-11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJOSDMDMFOASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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